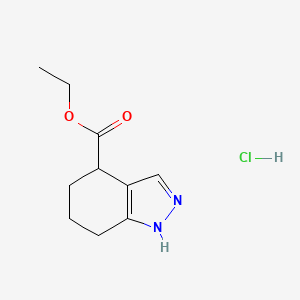

4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride

CAS No.: 1965310-32-0

Cat. No.: VC13660862

Molecular Formula: C10H15ClN2O2

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965310-32-0 |

|---|---|

| Molecular Formula | C10H15ClN2O2 |

| Molecular Weight | 230.69 g/mol |

| IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9;/h6-7H,2-5H2,1H3,(H,11,12);1H |

| Standard InChI Key | LPKLGWPLGCIZPK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCC2=C1C=NN2.Cl |

| Canonical SMILES | CCOC(=O)C1CCCC2=C1C=NN2.Cl |

Introduction

Nomenclature and Structural Clarification

Table 1: Key Identifiers of Ethyl 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate

Hydrochloride Salt Formation

Synthesis and Structural Characterization

Synthetic Routes

The 3-carboxylate analog is synthesized via cyclocondensation of ethyl hydrazinecarboxylate with cyclohexanone under acidic conditions . Key steps include:

-

Cyclization: Formation of the tetrahydroindazole core through acid-catalyzed intramolecular dehydration.

-

Esterification: Introduction of the ethyl ester group at position 3.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, ethanol, reflux | 65–72% |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity |

Spectroscopic Characterization

-

¹H NMR: Signals at δ 1.3 (t, 3H, CH₃), 4.3 (q, 2H, OCH₂), and 2.5–3.0 ppm (m, 4H, cyclohexyl protons) .

-

MS (ESI+): m/z 195.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₂ .

Biological Activity and Mechanisms

Anti-Inflammatory Properties

A structurally related compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, demonstrated potent anti-inflammatory activity in the carrageenan-induced edema assay (ED₅₀ = 3.5 mg/kg) . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of TNF-α .

Kinase Modulation

The tetrahydroindazole scaffold exhibits affinity for sigma-2 receptors and checkpoint kinases (CHK1/CHK2), implicating potential applications in oncology .

Table 3: Pharmacological Data for Indazole Derivatives

| Target | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|

| Sigma-2 Receptor | 0.8 | Radioligand binding assay | PubChem |

| CHK1 | 1.2 | Enzyme inhibition | Benchchem |

| Hazard | Precautionary Measures |

|---|---|

| Oral Toxicity | Avoid ingestion; use fume hood |

| Dermal Exposure | Wear chemical-resistant gloves |

| Inhalation | Use respiratory protection |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume